molecular formula C22H23NO5 B12477606 9-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxy-3,4,9,10-tetrahydroacridin-1(2H)-one

9-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxy-3,4,9,10-tetrahydroacridin-1(2H)-one

Cat. No.: B12477606
M. Wt: 381.4 g/mol
InChI Key: ASEABEDBELASOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one is a complex organic compound that belongs to the class of acridine derivatives. Acridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure with multiple methoxy and hydroxy groups, which contribute to its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with appropriate acridine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to minimize environmental impact and enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the acridine ring, potentially converting it into dihydro or tetrahydro derivatives.

    Substitution: The presence of hydroxy and methoxy groups allows for various substitution reactions, including nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

    Oxidation: Quinones, methoxyquinones.

    Reduction: Dihydroacridines, tetrahydroacridines.

    Substitution: Various substituted acridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, acridine derivatives are known for their antimicrobial and anticancer properties. This compound, with its specific functional groups, is investigated for its potential to inhibit microbial growth and cancer cell proliferation.

Medicine

In medicine, research focuses on the compound’s potential therapeutic applications. Studies explore its ability to interact with DNA and proteins, which could lead to the development of new drugs for treating infections and cancer.

Industry

Industrially, the compound’s stability and reactivity make it suitable for use in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 9-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting replication and transcription processes. It may also inhibit enzymes involved in cell division, leading to antiproliferative effects. The hydroxy and methoxy groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    9-(4-hydroxy-3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid: Another acridine derivative with similar functional groups but different biological activities.

    3-(4-hydroxy-3-methoxyphenyl)propionic acid: A simpler compound with hydroxy and methoxy groups, known for its antioxidant properties.

Uniqueness

What sets 9-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one apart is its unique combination of functional groups and the acridine core. This structure provides a balance of reactivity and stability, making it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

9-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one

InChI

InChI=1S/C22H23NO5/c1-26-18-9-12(7-8-16(18)24)21-13-10-19(27-2)20(28-3)11-15(13)23-14-5-4-6-17(25)22(14)21/h7-11,21,23-24H,4-6H2,1-3H3

InChI Key

ASEABEDBELASOP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=CC(=C(C=C3NC4=C2C(=O)CCC4)OC)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.